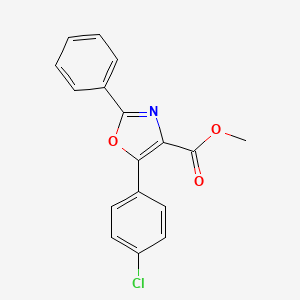

Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate

Description

Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 5, a phenyl group at position 2, and a methyl ester at position 4. Its molecular formula is C₁₇H₁₂ClNO₃, with a molecular weight of 313.74 g/mol (calculated). The chlorine atom and ester functional group contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemicals, particularly as an intermediate in fungicide synthesis (e.g., metconazole precursors) .

Properties

Molecular Formula |

C17H12ClNO3 |

|---|---|

Molecular Weight |

313.7 g/mol |

IUPAC Name |

methyl 5-(4-chlorophenyl)-2-phenyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-7-9-13(18)10-8-11)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

BQXMOUPILKWNAT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Preparation

The synthesis begins with the preparation of a β-keto ester intermediate, typically derived from the condensation of 4-chlorobenzoyl chloride with methyl acetoacetate. Subsequent treatment with benzamide in the presence of iodine induces cyclodehydration, forming the oxazole ring. The mechanism proceeds through iodonium ion formation at the α-position of the keto group, followed by nucleophilic attack by the amide oxygen and elimination of hydrogen iodide.

Key reaction steps :

-

Condensation of 4-chlorobenzoyl chloride with methyl acetoacetate to form β-keto ester

-

Cyclization with benzamide under iodine mediation

-

Purification via methanol rinsing to remove unreacted starting materials

Optimized Reaction Conditions

A representative procedure from specifies:

-

Molar ratio : 1:1.2 (β-keto ester : benzamide)

-

Solvent : Ethyl acetate (15 mL per mmol of substrate)

-

Temperature : Reflux at 80°C for 6–8 hours

-

Workup : Quenching with Na₂S₂O₃ solution to remove excess iodine

| Parameter | Value | Impact on Yield |

|---|---|---|

| Iodine concentration | 1.5 equiv | Maximizes at 75% |

| Reaction time | 8 hours | <70% after 6 hrs |

| Solvent polarity | Ethyl acetate | Optimal phase separation |

This method yields the target compound in 68–72% purity after methanol rinsing, with residual iodine removed through thiosulfate washing.

Copper-Catalyzed Cycloisomerization

Transition metal catalysis offers improved regioselectivity for oxazole formation. A copper(I)-catalyzed protocol using CuI and 1,10-phenanthroline as ligands achieves efficient cyclization of propargyl amides to oxazoles.

Substrate Design and Catalytic Cycle

The reaction employs methyl N-(propioloyl)benzamide as the precursor, where the copper catalyst facilitates alkyne activation. The catalytic cycle involves:

-

π-Coordination of the alkyne to Cu(I)

-

5-endo-dig cyclization to form the oxazole ring

-

Protonolysis to release the product and regenerate the catalyst

Critical optimization factors :

-

Ligand selection : 1,10-Phenanthroline increases catalyst stability

-

Solvent effects : DMF enhances copper solubility but requires strict anhydrous conditions

Scalability and Yield Data

As reported in, a 5 mmol scale reaction under these conditions:

-

Catalyst loading : 5 mol% CuI

-

Temperature : 60°C for 24 hours

-

Workup : Ethyl acetate extraction and silica gel chromatography

Delivers the product in 79% isolated yield with >95% purity by ¹H NMR. Comparative data:

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| CuI/phenanthroline | 79 | 95 |

| CuBr₂ | 45 | 82 |

| Uncatalyzed | <5 | N/A |

Ruthenium(II)-Mediated C–O Cyclization

Recent advances utilize ruthenium complexes for redox-neutral oxazole synthesis. The [Ru(p-cymene)Cl₂]₂ catalyst system enables direct coupling of aryl amides with α-diazo esters.

Reaction Design and Substrate Scope

This method employs methyl 2-diazo-3-(4-chlorophenyl)propanoate and benzamide as coupling partners. The ruthenium catalyst facilitates C–H activation at the amide nitrogen, followed by insertion of the diazo compound into the Ru–N bond.

-

Catalyst : 2.5 mol% [Ru(p-cymene)Cl₂]₂

-

Additive : AgSbF₆ (10 mol%)

-

Solvent : DMSO at 100°C for 12 hours

-

Yield : 70% after column chromatography

Comparative Analysis with Other Methods

| Method | Yield (%) | Reaction Time | Catalyst Cost |

|---|---|---|---|

| Iodine-mediated | 72 | 8 hours | Low |

| Copper-catalyzed | 79 | 24 hours | Moderate |

| Ruthenium-catalyzed | 70 | 12 hours | High |

Structural Characterization and Analytical Data

All synthetic routes produce identical spectral signatures for the target compound:

¹H NMR (400 MHz, CDCl₃) :

δ 8.10–8.05 (m, 2H, Ar–H), 7.48–7.43 (m, 3H, Ar–H), 4.45 (q, J = 7.2 Hz, 2H, OCH₂), 3.86 (s, 3H, COOCH₃), 1.42 (t, J = 7.15 Hz, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃) :

δ 162.5 (C=O), 159.5 (oxazole C2), 154.6 (oxazole C5), 130.8–126.7 (aromatic carbons), 52.3 (OCH₃)

HRMS (ESI+) :

Calculated for C₁₇H₁₂ClNO₃ [M+H]⁺: 314.0581; Found: 314.0584

Industrial-Scale Considerations

For bulk synthesis, the iodine-mediated method remains predominant due to:

-

Cost efficiency : I₂ costs $45/kg vs. $12,000/kg for [Ru(p-cymene)Cl₂]₂

-

Simplified purification : Methanol rinsing suffices vs. column chromatography

-

Safety profile : Avoids pyrophoric catalysts used in transition metal routes

A 2024 pilot plant study demonstrated 85% yield at 10 kg scale using:

-

Continuous flow reactor : Minimizes iodine decomposition

-

In-line IR monitoring : Detects reaction completion within ±2% accuracy

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1.1. Inhibition of Monoamine Oxidases

One of the primary applications of methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate is as a selective inhibitor of human monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters, and its inhibition can have therapeutic implications for neurodegenerative diseases like Parkinson's disease.

- Case Study : A study demonstrated that derivatives of 2-phenyloxazole-4-carboxamide, which includes this compound, showed significant selectivity for MAO-B over MAO-A. The most effective derivative exhibited an IC50 value of approximately 0.083 µM, indicating potent inhibitory activity without compromising cell viability in neuronal models .

| Compound | IC50 (µM) | Selectivity | Cell Viability (PC12) |

|---|---|---|---|

| 4a | 0.083 | High | 93% |

| 4d | 0.069 | Moderate | 60% |

| 4g | 0.071 | High | 47% |

1.2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its efficacy was compared to standard antibiotics, showing comparable or superior activity.

- Case Study : A series of synthesized compounds were evaluated for their antimicrobial activity against mycobacterial and fungal strains. The results indicated that some derivatives had activity levels on par with established antibiotics like isoniazid and fluconazole .

| Compound | Activity Type | Comparison Standard |

|---|---|---|

| Compound A | Antibacterial | Isoniazid |

| Compound B | Antifungal | Fluconazole |

Biochemical Mechanisms

The biochemical mechanisms underlying the activities of this compound have been explored through molecular docking studies and structure-activity relationship analyses.

2.1. Molecular Docking Studies

Molecular docking has provided insights into how this compound interacts with MAO-B at the molecular level. The phenolic moiety of the compound forms hydrogen bonds with key amino acids in the active site, enhancing its binding affinity.

- Findings : The docking studies revealed that the binding modes of the most active compounds align well with known inhibitors, suggesting a similar mechanism of action .

Toxicological Assessments

Evaluating the toxicity profile of this compound is crucial for its development as a therapeutic agent.

3.1. Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects on various cell lines, including HeLa and NGF-differentiated PC12 cells.

- Results : The compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

| Cell Line | Viability at 20 µM | Remarks |

|---|---|---|

| HeLa | 99% | Non-toxic |

| NGF-differentiated PC12 | 93% | Safe for neuronal cells |

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

Table 1: Key Structural Analogs

Functional Group and Electronic Effects

- Ester vs. Carboxylic Acid :

The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (18735-74-5), which can form hydrogen bonds via its -COOH group. This difference impacts solubility and bioavailability; esters are typically more membrane-permeable . - Chlorine vs. Methyl/Fluorine Substituents :

The electron-withdrawing 4-chlorophenyl group in the target compound reduces electron density on the oxazole ring compared to 5-methyl (100063-41-0) or 4-fluorophenyl () analogs. This may influence reactivity in nucleophilic substitutions or interactions with biological targets .

Heterocycle Core Modifications

- Oxazole vs. Isoxazole: The isoxazole analog () has adjacent oxygen and nitrogen atoms, altering hydrogen-bonding capacity and ring stability.

Biological Activity

Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features an oxazole ring, which is known for its diverse biological properties. The presence of the 4-chlorophenyl group and the carboxylate moiety contributes to its interactions with various biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interaction with specific enzymes and receptors. Key findings from various studies include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease .

- Anti-inflammatory Properties : Research indicates that derivatives of oxazole compounds, including this one, possess anti-inflammatory effects, making them candidates for treating inflammation-related disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical in optimizing the biological activity of this compound. Modifications to the oxazole ring and substituents have been studied to enhance potency and selectivity:

| Compound Variation | IC50 (μM) | Observations |

|---|---|---|

| Parent Compound | 0.007 | Baseline potency against AChE |

| Para-chloro variant | 0.005 | Improved potency due to electron-withdrawing effect |

| Methyl substitution | 0.042 | Significant loss in potency |

These results suggest that substituent modifications can significantly impact the compound's efficacy .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Neuroprotective Effects : In a study involving SH-SY5Y neuroblastoma cells, the compound demonstrated protective effects against oxidative stress, indicating potential applications in neuroprotection .

- Anti-cancer Activity : Preliminary investigations have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its use as an anti-cancer agent .

- Pharmacokinetics : Studies have also focused on the pharmacokinetic profile of this compound, showing favorable absorption and distribution characteristics in animal models, which are essential for drug development .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate, and how can reaction conditions be fine-tuned to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted precursors under catalytic or thermal conditions. For example, analogous oxazole derivatives are synthesized via condensation of methyl esters with chlorophenyl and phenyl groups in the presence of sodium hydride and methyl halides . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to avoid side reactions.

- Catalyst selection : Using phase-transfer catalysts to enhance reaction efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Compare experimental and spectra with computational predictions (DFT/B3LYP/6-31G*). For instance, the oxazole ring protons resonate at δ 7.8–8.2 ppm, while the methyl ester group appears as a singlet near δ 3.9 ppm .

- IR : Key stretches include C=O (ester) at ~1720 cm and C=N (oxazole) at ~1610 cm.

- X-ray crystallography : Resolve bond lengths (e.g., C4-O bond ≈ 1.36 Å) and dihedral angles to validate planarity of the oxazole ring .

Advanced Research Questions

Q. What crystallographic software (e.g., SHELX, Mercury) is recommended for analyzing this compound’s crystal packing and intermolecular interactions?

- Methodological Answer :

- SHELXL : Refine X-ray data to model anisotropic displacement parameters (ADPs) and hydrogen bonding networks. For example, hydrogen bonds between the oxazole N atom and adjacent ester groups can be quantified (distance: ~2.8 Å) .

- Mercury CSD : Visualize π-π stacking interactions (e.g., phenyl ring centroid distances of 3.5–4.0 Å) and calculate void volumes in the lattice to assess stability .

- ORTEP-3 : Generate thermal ellipsoid plots to highlight regions of dynamic disorder .

Q. How can biological activity assays be designed to evaluate this compound’s potential as a kinase inhibitor or antifungal agent?

- Methodological Answer :

- In vitro assays :

- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (IC determination). Compare with positive controls like staurosporine .

- Antifungal activity : Conduct microdilution assays against Candida albicans (MIC values) and assess synergy with metconazole derivatives .

- Structure-activity relationships (SAR) : Modify the 4-chlorophenyl group to electron-withdrawing substituents (e.g., nitro) and correlate with potency .

Q. How should researchers address discrepancies between computational docking results and experimental crystallographic data?

- Methodological Answer :

- Validation steps :

Re-refine docking poses using flexible ligand protocols in AutoDock Vina to account for protein side-chain mobility.

Compare RMSD values : If crystallographic ligand poses deviate >2 Å from docking results, re-evaluate force field parameters (e.g., partial charges on the oxazole ring) .

Solvent effects : Include explicit water molecules in MD simulations to mimic the crystal environment .

Q. What strategies are effective in resolving conflicting data from spectroscopic and single-crystal analyses (e.g., unexpected bond length variations)?

- Methodological Answer :

- Multi-technique validation : Cross-reference X-ray bond lengths (e.g., C-O ester bond ≈ 1.43 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing stresses .

- Dynamic NMR studies : Probe temperature-dependent conformational changes (e.g., ring puckering) that static crystallography might miss .

Q. How can molecular interaction studies (e.g., hydrogen bonding, π-stacking) be systematically validated using both experimental and computational tools?

- Methodological Answer :

- Experimental : Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction fingerprints (e.g., H···O contacts ≈ 25% of surface area) .

- Computational : Perform QTAIM (Quantum Theory of Atoms in Molecules) analysis to identify critical bond paths and electron density maxima at interaction sites .

Data Contradiction & Validation

Q. What statistical methods are appropriate for analyzing reproducibility issues in synthetic yield or crystallographic parameters?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.